molecular formula C6H5Br2N B1314160 2,4-Dibromo-6-methylpyridine CAS No. 79055-52-0

2,4-Dibromo-6-methylpyridine

Cat. No.: B1314160
CAS No.: 79055-52-0
M. Wt: 250.92 g/mol
InChI Key: QNIQGMJOZQYBOX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 6 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

2,4-Dibromo-6-methylpyridine is used as a material in optoelectronics , indicating potential applications in the development of new electronic devices. Additionally, its use in the synthesis of various pharmaceuticals suggests potential future directions in drug development .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.

Mode of Action

2,4-Dibromo-6-methylpyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds . These compounds could then interact with numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific compounds it helps synthesize. For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors , which can modulate a plethora of cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally stable and environmentally benign , suggesting that it could maintain its efficacy under a variety of conditions.

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-6-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress reactions . The interaction between this compound and p38α MAPK involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can modulate the downstream signaling pathways that are crucial for cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAPK by this compound can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant implications for inflammatory diseases and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α MAPK, leading to enzyme inhibition. This binding is facilitated by the bromine atoms and the methyl group, which interact with key residues in the enzyme’s active site . Additionally, this compound can influence gene expression by modulating transcription factors that are downstream targets of p38α MAPK signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of p38α MAPK activity, leading to prolonged modulation of cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic reactions can influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cellular environment . These transport mechanisms are crucial for the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, this compound can be directed to specific organelles, such as the mitochondria, through targeting sequences that guide its intracellular distribution. This subcellular localization is essential for the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylpyridine typically involves the bromination of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and overall production rate .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-6-methylpyridine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse derivatives. Its dual bromine substitution enhances its reactivity in cross-coupling and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4-dibromo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIQGMJOZQYBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505458
Record name 2,4-Dibromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-52-0
Record name 2,4-Dibromo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-6-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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